molecular formula C40H24ClN10Na3O16S3 B12749890 Trisodium 3-((2-chloro-4-nitrophenyl)azo)-4-hydroxy-5-((2-hydroxy-4-((3-hydroxy-4-((4-((4-nitro-2-sulphonatophenyl)amino)phenyl)azo)phenyl)amino)phenyl)azo)naphthalene-2,7-disulphonate CAS No. 85631-89-6

Trisodium 3-((2-chloro-4-nitrophenyl)azo)-4-hydroxy-5-((2-hydroxy-4-((3-hydroxy-4-((4-((4-nitro-2-sulphonatophenyl)amino)phenyl)azo)phenyl)amino)phenyl)azo)naphthalene-2,7-disulphonate

Cat. No.: B12749890
CAS No.: 85631-89-6
M. Wt: 1101.3 g/mol
InChI Key: WPZDJLVYSZUKCT-UHFFFAOYSA-K
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trisodium 3-((2-chloro-4-nitrophenyl)azo)-4-hydroxy-5-((2-hydroxy-4-((3-hydroxy-4-((4-((4-nitro-2-sulphonatophenyl)amino)phenyl)azo)phenyl)amino)phenyl)azo)naphthalene-2,7-disulphonate is a complex organic compound known for its vibrant color properties. This compound belongs to the azo dye family, which is characterized by the presence of one or more azo groups (-N=N-) linked to aromatic rings. Azo dyes are widely used in various industries, including textiles, printing, and cosmetics, due to their bright and stable colors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trisodium 3-((2-chloro-4-nitrophenyl)azo)-4-hydroxy-5-((2-hydroxy-4-((3-hydroxy-4-((4-((4-nitro-2-sulphonatophenyl)amino)phenyl)azo)phenyl)amino)phenyl)azo)naphthalene-2,7-disulphonate typically involves diazotization and coupling reactions. The process begins with the diazotization of 2-chloro-4-nitroaniline to form the diazonium salt. This intermediate is then coupled with a suitable coupling component, such as 4-hydroxy-5-((2-hydroxy-4-((3-hydroxy-4-((4-((4-nitro-2-sulphonatophenyl)amino)phenyl)azo)phenyl)amino)phenyl)azo)naphthalene-2,7-disulphonic acid, under controlled pH and temperature conditions to yield the final product.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large-scale reactors with precise control over reaction parameters such as temperature, pH, and stirring speed. The process involves the use of high-purity starting materials and reagents to ensure the quality and consistency of the final product. The reaction mixture is typically subjected to filtration, washing, and drying steps to isolate and purify the compound.

Chemical Reactions Analysis

Types of Reactions

Trisodium 3-((2-chloro-4-nitrophenyl)azo)-4-hydroxy-5-((2-hydroxy-4-((3-hydroxy-4-((4-((4-nitro-2-sulphonatophenyl)amino)phenyl)azo)phenyl)amino)phenyl)azo)naphthalene-2,7-disulphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can break the azo bonds, leading to the formation of aromatic amines.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium dithionite (Na₂S₂O₄) and zinc dust in acidic conditions are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are used under specific conditions to achieve substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Aromatic amines and other reduced products.

    Substitution: Substituted derivatives with different functional groups.

Scientific Research Applications

Trisodium 3-((2-chloro-4-nitrophenyl)azo)-4-hydroxy-5-((2-hydroxy-4-((3-hydroxy-4-((4-((4-nitro-2-sulphonatophenyl)amino)phenyl)azo)phenyl)amino)phenyl)azo)naphthalene-2,7-disulphonate has a wide range of scientific research applications, including:

    Chemistry: Used as a pH indicator and in analytical chemistry for the detection of various ions and compounds.

    Biology: Employed in staining techniques for microscopy and in the study of biological processes.

    Medicine: Investigated for potential therapeutic applications, including as a drug delivery agent and in diagnostic assays.

    Industry: Utilized in the production of dyes and pigments for textiles, plastics, and other materials.

Mechanism of Action

The mechanism of action of Trisodium 3-((2-chloro-4-nitrophenyl)azo)-4-hydroxy-5-((2-hydroxy-4-((3-hydroxy-4-((4-((4-nitro-2-sulphonatophenyl)amino)phenyl)azo)phenyl)amino)phenyl)azo)naphthalene-2,7-disulphonate involves its interaction with molecular targets such as enzymes and receptors. The compound’s azo groups can undergo reduction to form aromatic amines, which can then interact with biological molecules. Additionally, the compound’s ability to form stable complexes with metal ions contributes to its various applications in analytical and industrial chemistry.

Comparison with Similar Compounds

Similar Compounds

  • Disodium 3-((2-chloro-4-nitrophenyl)azo)-4-hydroxy-7-((2-hydroxy-4-((3-hydroxy-4-((4-((4-nitro-2-sulphonatophenyl)amino)phenyl)azo)phenyl)amino)phenyl)azo)naphthalene-2-sulphonate
  • Trisodium 3-((2-chloro-4-nitrophenyl)azo)-4-hydroxy-5-((2-hydroxy-4-((3-hydroxy-4-((4-((4-nitro-2-sulphonatophenyl)amino)phenyl)azo)phenyl)amino)phenyl)azo)naphthalene-2,7-disulphonate

Uniqueness

This compound is unique due to its specific structural features, including the presence of multiple azo groups and sulphonate groups. These features contribute to its distinct chemical and physical properties, making it suitable for a wide range of applications in various fields.

Properties

CAS No.

85631-89-6

Molecular Formula

C40H24ClN10Na3O16S3

Molecular Weight

1101.3 g/mol

IUPAC Name

trisodium;3-[(2-chloro-4-nitrophenyl)diazenyl]-4-hydroxy-5-[[2-hydroxy-4-[3-hydroxy-4-[[4-(4-nitro-2-sulfonatoanilino)phenyl]diazenyl]anilino]phenyl]diazenyl]naphthalene-2,7-disulfonate

InChI

InChI=1S/C40H27ClN10O16S3.3Na/c41-28-17-25(50(55)56)7-11-29(28)45-49-39-37(70(65,66)67)14-20-13-27(68(59,60)61)19-33(38(20)40(39)54)48-47-31-10-6-24(16-35(31)53)42-23-5-9-30(34(52)15-23)46-44-22-3-1-21(2-4-22)43-32-12-8-26(51(57)58)18-36(32)69(62,63)64;;;/h1-19,42-43,52-54H,(H,59,60,61)(H,62,63,64)(H,65,66,67);;;/q;3*+1/p-3

InChI Key

WPZDJLVYSZUKCT-UHFFFAOYSA-K

Canonical SMILES

C1=CC(=CC=C1NC2=C(C=C(C=C2)[N+](=O)[O-])S(=O)(=O)[O-])N=NC3=C(C=C(C=C3)NC4=CC(=C(C=C4)N=NC5=C6C(=CC(=C5)S(=O)(=O)[O-])C=C(C(=C6O)N=NC7=C(C=C(C=C7)[N+](=O)[O-])Cl)S(=O)(=O)[O-])O)O.[Na+].[Na+].[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.